Head-to-Head Cellular Potency: Egfr-IN-101 Is 5-Fold More Potent Than Brigatinib Against Ba/F3-EGFRL858R/T790M/C797S Cells
In the same study and under identical assay conditions, Egfr-IN-101 (I-10) suppressed the proliferation of Ba/F3 cells harboring the EGFR L858R/T790M/C797S triple mutant with an IC50 of 106.4 nM, demonstrating a 5-fold potency advantage over Brigatinib.[1] Brigatinib was used as the positive control (reference compound) throughout the design and evaluation of the 2-phenylaminopyrimidine series, making this the most direct and internally controlled comparison available for the compound.[1]
| Evidence Dimension | Cellular antiproliferative potency (Ba/F3-EGFRL858R/T790M/C797S) |
|---|---|
| Target Compound Data | IC50 = 106.4 nM |
| Comparator Or Baseline | Brigatinib: IC50 ≈ 532 nM (calculated from 5× potency claim) |
| Quantified Difference | 5-fold more potent than Brigatinib |
| Conditions | Ba/F3 cells stably expressing EGFR L858R/T790M/C797S; 72-hour cell viability assay (same study, same conditions) |
Why This Matters
This direct, internally controlled comparison eliminates inter-laboratory variability and establishes that Egfr-IN-101 provides significantly stronger target engagement in the disease-relevant cellular model than the reference compound Brigatinib, justifying its selection for C797S-focused studies.
- [1] Tang C, Wang J, Wang D, Wang H, Cui S, Xiao T, Fan W, Zhang Y. Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors. Bioorg Med Chem Lett. 2024 Feb 6;101:129648. View Source
